1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene: is an organic compound characterized by a benzene ring substituted with two methoxy groups and an oct-1-en-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with 1,3-dimethoxybenzene.
Alkylation: The benzene ring is alkylated using an appropriate alkylating agent, such as oct-1-en-3-yl bromide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and oct-1-en-3-yloxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of oxidative stress and inhibition of inflammatory mediators.
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks the oct-1-en-3-yloxy group, making it less complex.
1,3-Dimethoxy-5-(4-phenoxy-2-butyn-1-yl)benzene: Contains a different substituent, leading to distinct chemical properties.
Uniqueness: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene is unique due to the presence of the oct-1-en-3-yloxy group, which imparts specific chemical reactivity and potential biological activity not observed in similar compounds.
Properties
CAS No. |
831170-90-2 |
---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1,3-dimethoxy-5-oct-1-en-3-yloxybenzene |
InChI |
InChI=1S/C16H24O3/c1-5-7-8-9-13(6-2)19-16-11-14(17-3)10-15(12-16)18-4/h6,10-13H,2,5,7-9H2,1,3-4H3 |
InChI Key |
CTRLFKUZFASTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.